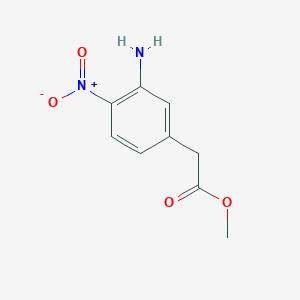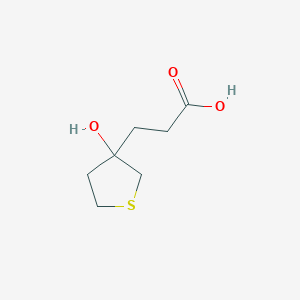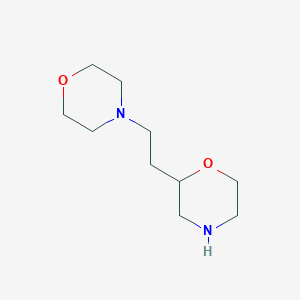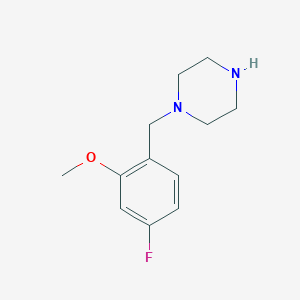
4-((tert-Butoxycarbonyl)amino)-1,2,5-oxadiazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(tert-butoxy)carbonyl]amino}-1,2,5-oxadiazole-3-carboxylic acid is a compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(tert-butoxy)carbonyl]amino}-1,2,5-oxadiazole-3-carboxylic acid typically involves the reaction of a suitable precursor with tert-butyl carbamate. One common method involves the acylation of an oxadiazole derivative with tert-butyl carbamate in the presence of a base such as triethylamine . The reaction is usually carried out under mild conditions, and the product is purified by standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing cost-effective purification methods. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[(tert-butoxy)carbonyl]amino}-1,2,5-oxadiazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve mild temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amino-oxadiazoles. Substitution reactions can lead to a variety of functionalized oxadiazoles.
Applications De Recherche Scientifique
4-{[(tert-butoxy)carbonyl]amino}-1,2,5-oxadiazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anti-inflammatory and antimicrobial properties.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-{[(tert-butoxy)carbonyl]amino}-1,2,5-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-{[(tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-5-carboxylic acid: This compound is structurally similar but contains a thiazole ring instead of an oxadiazole ring.
tert-Butyl carbamate: A simpler compound that is often used as a precursor in the synthesis of more complex molecules.
Uniqueness
4-{[(tert-butoxy)carbonyl]amino}-1,2,5-oxadiazole-3-carboxylic acid is unique due to its specific combination of functional groups and the presence of the oxadiazole ring. This gives it distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H11N3O5 |
|---|---|
Poids moléculaire |
229.19 g/mol |
Nom IUPAC |
4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,5-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C8H11N3O5/c1-8(2,3)15-7(14)9-5-4(6(12)13)10-16-11-5/h1-3H3,(H,12,13)(H,9,11,14) |
Clé InChI |
MFOHDZVJMCQOEX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=NON=C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B13534080.png)
![1-[(2-Methoxy-3-pyridinyl)methyl]cyclopropanamine](/img/structure/B13534084.png)
![2-[4-(Morpholin-4-yl)phenyl]-2-oxoacetic acid](/img/structure/B13534087.png)
![2-((5-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13534090.png)







